molecular formula C5H8BrCl2N3 B2815194 (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride CAS No. 2219369-16-9

(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B2815194
CAS No.: 2219369-16-9
M. Wt: 260.94
InChI Key: MPMKRUMYWBHRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a halogenated pyrazole derivative with the molecular formula C₅H₇BrClN₃·HCl and a molecular weight of 260.95 g/mol . Its structure features a pyrazole ring substituted with bromo (Br) and chloro (Cl) groups at positions 4 and 5, respectively, along with a methyl group at position 1 and a methanamine side chain at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactive amine group and halogen substituents .

Properties

IUPAC Name

(4-bromo-5-chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrClN3.ClH/c1-10-5(7)4(6)3(2-8)9-10;/h2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKRUMYWBHRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CN)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

  • Halogenation: : The introduction of bromine and chlorine atoms into the pyrazole ring can be accomplished through halogenation reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS).

  • Methylation: : The methyl group can be introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Amination: : The methanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

  • Formation of Hydrochloride Salt: : Finally, the hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions. For example, the bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the substituents on the pyrazole ring.

  • Coupling Reactions: : It can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the halogenated positions serve as reactive sites for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated pyrazole derivative, while oxidation might produce a pyrazole N-oxide.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its halogenated positions make it a versatile intermediate for various substitution and coupling reactions.

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, among others.

Industry

In the industrial sector, this compound might be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methanamine group could influence its binding affinity and specificity towards these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The compound is compared below with three analogs: a thiazole-based methanamine hydrochloride, a pyrazole carboxamide derivative, and a related ethyl-substituted pyrazole methanamine.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Structural Differences
(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride (Target) C₅H₇BrClN₃·HCl 260.95 Br (C4), Cl (C5), methyl (N1), NH₂·HCl (C3) Not reported Pyrazole core with Br, Cl, and methyl substituents
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₉ClN₂S·HCl 261.17 Cl (phenyl), thiazole ring, NH₂·HCl (C4) 268 Thiazole core with chlorophenyl substituent
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 Phenyl groups (N1, N1'), Cl (C5), methyl (C3), carboxamide (C4) 133–135 Pyrazole-carboxamide with aryl substituents
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine C₆H₁₀BrN₃ 220.07 Br (C4), ethyl (N1), NH₂ (C5) Not reported Ethyl substituent (N1), lacks Cl at C5
Key Observations:

Heterocyclic Core : The target compound’s pyrazole ring differs from the thiazole in [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride, which may alter electronic properties and hydrogen-bonding capacity .

Substituent Effects : The presence of Br and Cl on the pyrazole ring in the target compound increases steric hindrance and electrophilicity compared to the ethyl-substituted analog .

Functional Groups : The carboxamide derivative (3a) has a higher molecular weight (403.1 g/mol) due to aryl and carboxamide groups, which also confer distinct solubility and reactivity .

Critical Analysis of Data Limitations

  • Biological Data : Activity profiles for the target compound are absent in the cited sources, whereas carboxamide derivatives have documented bioactivity .

Biological Activity

(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a compound belonging to the pyrazole class, recognized for its potential therapeutic applications in medicinal chemistry and pharmacology. This compound's unique structure, which includes a bromine atom and a chlorine atom on the pyrazole ring, contributes to its biological activity.

  • IUPAC Name : (4-bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
  • CAS Number : 2219369-16-9
  • Molecular Formula : C₅H₈BrClN₃·HCl
  • Molecular Weight : 246.15 g/mol

Biological Activity Overview

Research indicates that compounds similar to (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride exhibit various biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown significant anticancer properties, particularly against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. Studies have demonstrated that certain pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as microtubule destabilization and inhibition of key signaling pathways.
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial effects, making them potential candidates for treating bacterial infections.
  • Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory activities, which can be beneficial in treating various inflammatory diseases.

Synthesis and Evaluation

The synthesis of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves multi-step organic reactions, including halogenation and amination processes. The biological evaluation of this compound has included:

  • Cytotoxicity Screening : Initial screenings against cancer cell lines revealed IC₅₀ values indicating significant growth inhibition. For instance, compounds derived from similar pyrazole structures showed IC₅₀ values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells .

The mechanisms by which (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride exerts its biological effects include:

  • Microtubule Destabilization : Certain derivatives have been identified as microtubule-destabilizing agents, leading to apoptosis in cancer cells.
    CompoundEffect on Microtubule AssemblyApoptosis Induction
    Compound 7d40.76% inhibition at 20 μMEnhanced caspase activity (1.33 times at 10 μM)
    Compound 7hSimilar effects as 7dMorphological changes at 1 μM

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : A study demonstrated that specific pyrazole compounds induced apoptosis through caspase activation and morphological changes in breast cancer cells .
  • In Vivo Studies : Additional research has indicated that pyrazole derivatives exhibit antitumor activity in vivo, reinforcing their potential as therapeutic agents against various cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.